葡萄糖酸钠

描述

Synthesis Analysis

The synthesis of sodium glucuronate and its derivatives involves multiple chemical steps, starting from basic sugars such as glucose. For example, the synthesis of allyl-[13C6]-glucuronate from α-D-[13C6]-glucose is achieved through a five-step process, including selective protection, acetylation, oxidation, and reaction with allyl bromide, to produce the glucuronate compound (Latli et al., 2011).

Molecular Structure Analysis

The molecular structure of sodium glucuronate is characterized by the presence of a carboxyl group attached to the glucuronic acid, which confers its solubility and reactivity. The crystal structure of sodium β-D-glucuronate monohydrate has been determined, revealing how sodium ions bind to D-glucuronate residues, which is key to understanding its interaction with biological molecules and ions (DeLucas et al., 1978).

科学研究应用

在高胆红素血症治疗中的应用

葡萄糖酸钠对新生儿高胆红素血症的影响已得到研究。Schwob 等人(1960 年)对患有高胆红素血症的新生儿进行了一项盲法对照研究,使用静脉注射葡萄糖酸钠。该研究发现,在某些情况下血清胆红素有所下降,表明在治疗这种疾病中具有潜在应用,尽管葡萄糖酸钠的具体作用尚无定论 (Schwob 等,1960)。Danoff 等人(1959 年)报告了用肠外葡萄糖酸钠治疗高胆红素血症的令人鼓舞的结果,并倡导进行进一步的实验试验 (Danoff 等,1959)。

代谢作用

葡萄糖酸钠的代谢作用已在各种研究中得到探讨。例如,Jéliu 等人(1959 年)研究了对黄疸新生儿施用葡萄糖酸或葡萄糖酸钠,但观察到血清胆红素浓度没有显着变化 (Jéliu 等,1959)。Gotō 等人(1959 年)研究了葡萄糖酸对糖尿病和非糖尿病患者血液 ATP、无机磷和血糖的影响,发现肌肉注射葡萄糖酸钠后血液 ATP 明显升高 (Gotō 等,1959)。

对脑代谢的影响

Turner 等人(1982 年)探讨了大鼠脑中醛糖还原酶和丙戊酸钠敏感的醛还原酶的亚细胞分布,指出对丙戊酸钠抑制敏感的葡萄糖酸还原对应于脑中主要的 Km 醛还原酶 (Turner 等,1982)。

放射学应用

在辐射研究中,Phillips 和 Worthington(1970 年)研究了自由基清除剂和溶质浓度对60 Co γ-辐照降解葡萄糖酸的影响,发现降解主要是由于 OH 自由基 (Phillips & Worthington,1970)。

晶体结构研究

DeLucas 等人(1978 年)确定了 β-d-葡萄糖酸钠一水合物的晶体结构,以研究钠离子与糖胺聚糖的 d-葡萄糖醛酸残基的结合 (DeLucas 等,1978)。

作用机制

Target of Action

Sodium glucuronate, the sodium salt of glucuronic acid , primarily targets the process of glucuronidation . Glucuronidation is a biochemical reaction that links glucuronic acid to a molecule, enhancing its solubility for more efficient transport .

Mode of Action

Sodium glucuronate interacts with its targets by replacing the hydrogen ions (H+) in gluconic acid with sodium ions (Na+), resulting in the formation of Sodium Gluconate . This reaction primarily involves a chemical process where gluconic acid is neutralized with sodium hydroxide (NaOH) .

Biochemical Pathways

Sodium glucuronate is involved in the uronic acid pathway . This pathway is crucial for converting carbohydrates like glucose into uronic acids, which are necessary intermediates in a number of metabolic processes . The uronic acid pathway of glucose conversion to glucuronate begins by conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is oxidized to UDP-glucuronate by the NAD + -requiring enzyme, UDP-glucose dehydrogenase .

Pharmacokinetics

It’s known that sodium glucuronate is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The high water solubility of Sodium glucuronate could potentially enhance its bioavailability.

Result of Action

The primary result of Sodium glucuronate’s action is the formation of Sodium Gluconate . This compound is known for its chelating properties and is utilized as a chelating agent in various processes . It finds applications in textile, metal surface treatment, cement, and more .

Action Environment

The action of Sodium glucuronate can be influenced by environmental factors. For instance, the conversion of gluconic acid to Sodium Gluconate involves a chemical reaction where gluconic acid is neutralized with sodium hydroxide (NaOH) . This reaction is dependent on the pH of the environment. Moreover, Sodium glucuronate’s high water solubility suggests that it may be more effective in aqueous environments.

安全和危害

未来方向

Sodium glucuronate can be produced by the direct oxidation of starch with concentrated nitric acid . In this preparation, the low availability of water keeps the starch polymers from hydrolyzing and only oxidizes the free hydroxyls, in much the same way that nitrogen dioxide would oxidize the starch .

属性

IUPAC Name |

sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-JSCKKFHOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933767 | |

| Record name | Sodium glucuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: White solid; [Alfa Aesar MSDS] | |

| Record name | Sodium glucuronate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7182-77-6, 14984-34-0 | |

| Record name | Glucuronic acid, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glucuronate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glucuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium D-glucuronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GLUCURONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631391W27S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does sodium glucuronate play a role in bilirubin conjugation in newborns?

A1: While initial studies suggested sodium glucuronate as a potential treatment for neonatal jaundice, further research revealed its ineffectiveness in enhancing bilirubin glucuronide formation in newborns. Parenteral administration did not consistently reduce serum bilirubin levels, making exchange transfusion the only reliable treatment option. [, , ]

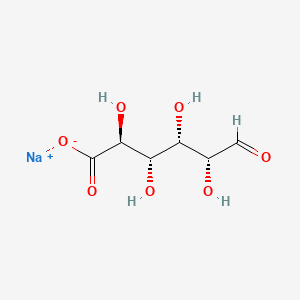

Q2: What is the molecular formula and weight of sodium glucuronate?

A2: While the provided research papers do not explicitly state the molecular formula and weight of sodium glucuronate, its structure is well-known. It is the sodium salt of glucuronic acid, with a molecular formula of C6H9NaO7 and a molecular weight of 216.12 g/mol.

Q3: Does sodium glucuronate affect the stability of hyaluronic acid solutions?

A5: Adding short segments of sodium hyaluronate (sHA), derived from hyaluronic acid, to high molecular weight hyaluronic acid solutions can influence their viscoelasticity. Interestingly, the effects depend on the chain length of the added sHA, with shorter segments decreasing and longer segments increasing the storage (G') and loss (G") moduli in both aqueous solutions and physiological saline (with the exception of shorter segments in saline not affecting the moduli). []

Q4: How does sodium glucuronate contribute to the stability of alprostadil in pharmaceutical formulations?

A6: Sodium glucuronate is included in a novel liposomal formulation of alprostadil, a prostaglandin E1 analog, along with components like soybean and yolk lecithin, cholesterol, beta-sitosterol, polyethylene glycol, and vitamin C. While the specific role of sodium glucuronate in this formulation's stability isn't detailed, its presence suggests potential contributions to maintaining alprostadil's stability and efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1260092.png)

![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate](/img/structure/B1260106.png)

![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)